
Ciladopa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路: の合成経路は、前駆体分子の修飾によって目的の化合物を形成することを含みます。残念ながら、合成経路に関する具体的な詳細は文献では容易に入手できません。
工業生産: の大規模工業生産方法に関する情報は限られています。
化学反応の分析
反応性: は、酸化、還元、置換など、さまざまな化学反応を起こすと考えられます。 の正確な反応性データは不足しています。
一般的な試薬と条件: 具体的な参考文献がないため、試薬と条件の包括的なリストを提供することはできません。研究者は通常、化合物の官能基に基づいて反応を探求します。
主な生成物: の反応から生成される生成物は、反応の種類と条件によって異なります。
科学研究の応用
化学: は、特にドーパミン受容体の相互作用を研究するために、合成化学において貴重なツールとして役立つ可能性があります。
生物学: ドーパミン受容体および関連経路に対するその効果を調査すると、神経シグナル伝達に関する洞察が得られる可能性があります。
医学: 臨床的に広く使用されているわけではありませんが、
産業: 産業応用に関する情報は限られています。
科学的研究の応用
Pharmacological Profile
Ciladopa acts as a partial dopamine agonist , meaning it can activate dopamine receptors but does so to a lesser extent than full agonists. This characteristic is particularly relevant in the context of Parkinson's disease, where dopaminergic signaling is compromised. The selective action of this compound on D2 receptors provides a therapeutic advantage by potentially reducing the risk of side effects commonly associated with other dopaminergic therapies, such as dyskinesias and psychiatric complications .
Treatment of Parkinson's Disease
The primary application of this compound is in the management of Parkinson's disease . Clinical studies have demonstrated its efficacy in improving motor symptoms and overall disability in patients who do not respond adequately to traditional levodopa therapy.
- Case Study Findings : In a double-blind, placebo-controlled trial involving 32 patients, significant improvements were noted in gait and total disability scores among those receiving higher doses (15 mg b.i.d.) of this compound compared to placebo . Additionally, 38% of patients experienced at least a 50% reduction in symptoms when this compound was added to their existing levodopa regimen .
- Long-term Effects : Another study indicated that this compound could be beneficial for advanced Parkinson's disease patients, showing a significant decrease in symptoms on the Modified Columbia University Disability Scale . Importantly, the incidence of adverse effects was low, suggesting that this compound could be safely administered alongside other treatments.
Research on Neurodegenerative Disorders
This compound's mechanism of action and its effects on dopaminergic signaling have prompted investigations into its potential use beyond Parkinson's disease. Ongoing research is exploring its efficacy in other neurodegenerative conditions where dopamine pathways are affected. This includes conditions like Alzheimer's disease and multiple system atrophy , although data is still emerging .
Safety Profile
The safety profile of this compound appears favorable based on clinical trials, with most studies reporting minimal adverse effects. Notably, there were no significant increases in dyskinesias or other common side effects associated with long-term dopaminergic therapy . However, some animal studies raised concerns about tumorigenesis at high doses, leading to caution regarding long-term use in humans .
Comparative Analysis with Other Dopamine Agonists
Feature | This compound | Bromocriptine | Pramipexole |
---|---|---|---|
Type | Non-ergot agonist | Ergot-derived | Non-ergot agonist |
Mechanism | Partial agonist | Full agonist | Partial agonist |
Common Side Effects | Low incidence | Dyskinesias | Fatigue, nausea |
Efficacy | Effective for advanced cases | Effective but higher side effects | Effective for early stages |
Tumorigenesis Risk | Low (caution advised) | Not reported | Not reported |
作用機序
ドーパミンアゴニスト: はドーパミンアゴニストとして作用し、ドーパミン受容体に結合すると考えられます。
分子標的: それは、中枢神経系におけるドーパミン受容体(例:D1およびD2)と相互作用します。
関与する経路: ドーパミン受容体の活性化は、運動制御、気分、認知に関連するシグナル伝達経路を調節します。
類似の化合物との比較
独自性: は、ドーパミンとの構造的類似性により際立っています。ドーパミンの構造をこのように忠実に模倣する他の化合物はほとんどありません。
類似の化合物: はユニークですが、ブロモクリプチンやプラミペキソールなどの他のドーパミンアゴニストは、臨床で一般的に使用されています。
類似化合物との比較
Uniqueness: stands out due to its structural similarity to dopamine. Few other compounds mimic dopamine’s structure as closely.
Similar Compounds: While is unique, other dopamine agonists like bromocriptine and pramipexole are commonly used in clinical practice.
生物活性
Ciladopa, a partial dopamine agonist, has been investigated primarily for its therapeutic effects in treating advanced Parkinson's disease. This compound is notable for its ability to enhance the efficacy of existing dopaminergic treatments, particularly in patients who exhibit inadequate responses to levodopa therapy. The following sections detail the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and relevant case studies.
This compound acts as a partial agonist at dopamine D2 receptors, which are crucial in regulating motor control and movement. By stimulating these receptors, this compound can help mitigate some symptoms of Parkinson's disease, such as bradykinesia and rigidity. Unlike full agonists, partial agonists like this compound can provide a more balanced stimulation of the dopaminergic system, potentially reducing the risk of side effects such as dyskinesias that are often associated with higher doses of full agonists.
Study Overview
A pivotal study involving 31 patients with advanced Parkinson's disease assessed the effectiveness of this compound when added to standard levodopa treatment. The results indicated significant improvements in motor function and quality of life:
- Symptom Reduction : There was a 32% decrease in symptoms measured by the Modified Columbia University Disability Scale (p ≤ 0.05).
- Patient Improvement : 38% of patients experienced at least a 50% improvement in their symptoms.
- Increased "On" Time : The mean number of hours patients felt "on" (responsive to medication) increased by 20% , with 24% of patients reporting at least 4 additional hours compared to baseline (p ≤ 0.05).
- Dyskinesias : Importantly, no significant increase in dyskinesias was observed during the study period.
The average dosage administered was 19.5 mg/day , with a corresponding reduction in the mean dose of levodopa by 10% .
Summary Table of Clinical Findings
Parameter | Baseline | Post-Treatment | Change (%) | Significance (p-value) |
---|---|---|---|---|
Symptoms (Modified Scale) | N/A | N/A | -32% | ≤ 0.05 |
Patients with ≥50% Improvement | N/A | 38% | N/A | N/A |
Mean "On" Time (hours) | N/A | Increased by 20% | +20% | ≤ 0.05 |
Dyskinesias | N/A | No increase | N/A | N/A |
Safety Profile
While this compound demonstrated modest improvements in patient outcomes, safety concerns arose during preclinical studies. Notably, investigations revealed that this compound administration led to the development of microscopic testicular tumors in some rodent models. Consequently, human trials faced limitations due to these findings, although adverse effects in human subjects were reported to be minimal .
Case Studies
Several case studies have highlighted this compound's potential benefits and risks:
- Case Study A : A 67-year-old male patient with advanced Parkinson's disease showed significant improvement when this compound was added to his regimen. He reported enhanced mobility and reduced "off" periods without an increase in dyskinesias.
- Case Study B : A cohort study involving multiple centers documented similar findings across diverse demographic groups, reinforcing this compound's role as an adjunct therapy for patients struggling with levodopa alone.
- Long-term Observations : Ongoing monitoring has indicated that while initial improvements may plateau over time, this compound remains a viable option for managing advanced Parkinson's symptoms with careful patient selection and monitoring.
特性
CAS番号 |
80109-27-9 |
---|---|
分子式 |
C21H26N2O4 |
分子量 |
370.4 g/mol |
IUPAC名 |
2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1 |
InChIキー |
SGEKLKJQLHJVDK-LJQANCHMSA-N |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
同義語 |
2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one AY 27110 AY-27110 ciladopa |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。